- Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

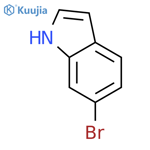

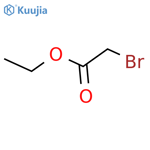

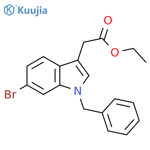

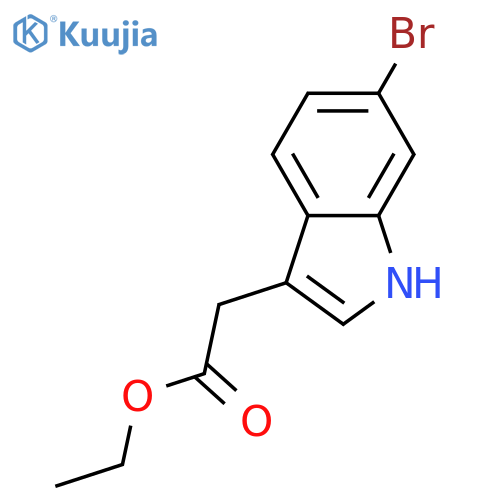

Cas no 919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate)

919295-79-7 structure

Nome del prodotto:ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Numero CAS:919295-79-7

MF:C12H12BrNO2

MW:282.133182525635

MDL:MFCD12912004

CID:764435

PubChem ID:16099889

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- ethyl 2-(6-bromo-1H-indol-3-yl)acetate

- 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester

- 6-bromo-1H-Indole-3-acetic acid ethyl ester

- Ethyl 6-bromo-1H-indole-3-acetate (ACI)

- EN300-111328

- Ethyl (6-bromo-1H-indol-3-yl)acetate

- (6-Bromo-1H-indol-3-yl)-acetic acid ethyl ester

- 919295-79-7

- Z1416283660

- MFCD12912004

- Ethyl 6-Bromoindole-3-acetate

- AC7253

- SCHEMBL4261621

- DBEHTVLBNORKMZ-UHFFFAOYSA-N

- AKOS024175113

- CS-0130572

- DB-369027

- SY058559

- DTXSID50582745

-

- MDL: MFCD12912004

- Inchi: 1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

- Chiave InChI: DBEHTVLBNORKMZ-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C2C(=CC(=CC=2)Br)NC=1)OCC

Proprietà calcolate

- Massa esatta: 281.00514g/mol

- Massa monoisotopica: 281.00514g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 16

- Conta legami ruotabili: 4

- Complessità: 259

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 42.1Ų

- XLogP3: 2.8

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334200-5g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 5g |

$293 | 2022-08-31 | |

| Enamine | EN300-111328-5.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 5g |

$3155.0 | 2023-06-09 | |

| Enamine | EN300-111328-2.5g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1597.0 | 2023-10-27 | |

| Chemenu | CM334200-1g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 1g |

$313 | 2021-08-18 | |

| Enamine | EN300-111328-0.1g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 0.1g |

$264.0 | 2023-10-27 | |

| Enamine | EN300-111328-10.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-06-09 | |

| A2B Chem LLC | AD05368-2.5g |

Ethyl 2-(6-bromo-1h-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1717.00 | 2024-07-18 | |

| Enamine | EN300-111328-10g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-10-27 | |

| 1PlusChem | 1P006K8O-100mg |

1H-Indole-3-acetic acid, 6-bromo-, ethyl ester |

919295-79-7 | 95% | 100mg |

$329.00 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201212-500mg |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 500mg |

¥14937.00 | 2024-04-25 |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, < 0 °C

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 0 °C; 6 h, rt

Riferimento

- Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists, European Journal of Medicinal Chemistry, 2019, 182,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; overnight, rt

Riferimento

- Novel indole derivatives as inhibitors hepatitis C virus replication and their preparation and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Anisole

Riferimento

- Studies toward the total synthesis of (+/-)-chartelline C and (-)-platensimycin, 2008, , 69(9),

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Raw materials

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preparation Products

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Letteratura correlata

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

Categorie correlate

- Solventi e chimici organici Composti organici Composti eterociclici organici Indoli e derivati derivati dell'acido indolo-3-acetico

- Solventi e chimici organici Composti organici Composti eterociclici organici Indoli e derivati Acidi carbossilici indolili e derivati derivati dell'acido indolo-3-acetico

919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate) Prodotti correlati

- 1804730-92-4(Methyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate)

- 1218273-10-9(2,2-Dimethyl-1-{2-methyl-octahydropyrrolo2,3-cpyrrol-1-yl}propan-1-one)

- 1105225-89-5(1-(3-chlorophenyl)methyl-2-oxo-N-{(thiophen-2-yl)carbamoylamino}-1,2-dihydropyridine-3-carboxamide)

- 1251613-69-0(N-3-(2-oxopyrrolidin-1-yl)phenyl-N'-{1-(thiophen-2-yl)cyclohexylmethyl}ethanediamide)

- 1099601-46-3(1-2-(3-aminophenoxy)ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 879570-94-2(2-2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl-5-(4-chlorophenyl)methoxyphenol)

- 1005300-35-5(2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide)

- 2034231-61-1(3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 1105190-36-0(Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate)

- 1010836-35-7(Benzamide, 2-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:919295-79-7)ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Purezza:99%

Quantità:1g

Prezzo ($):605.0